Bienvenue dans la boutique en ligne BenchChem!

5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one

Breast Cancer Cytotoxicity Flavonoid SAR

The compound 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one (CAS 165179-35-1), commonly referred to as Aminoflavone (AF) or NSC 686288, is a synthetic diaminoflavone derivative originally developed as an antitumor agent. It functions as a ligand for the aryl hydrocarbon receptor (AhR) and exhibits a unique mechanism of action involving metabolic activation by cytochrome P450 1A1/1A2 and subsequent sulfonation, which leads to the formation of DNA-damaging reactive intermediates.

Molecular Formula C16H11F3N2O2
Molecular Weight 320.27 g/mol
CAS No. 165179-35-1
Cat. No. B1211705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one
CAS165179-35-1
Synonyms5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one
aminoflavone
NSC 686288
NSC-686288
Molecular FormulaC16H11F3N2O2
Molecular Weight320.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)N)F)N)F
InChIInChI=1S/C16H11F3N2O2/c1-6-13(18)15(21)12-10(22)5-11(23-16(12)14(6)19)7-2-3-9(20)8(17)4-7/h2-5H,20-21H2,1H3
InChIKeyRTUZVPPGTJRELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one (CAS 165179-35-1) – A High-Potency, Mechanism-Driven Aminoflavone for Investigational Oncology Research


The compound 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one (CAS 165179-35-1), commonly referred to as Aminoflavone (AF) or NSC 686288, is a synthetic diaminoflavone derivative originally developed as an antitumor agent [1]. It functions as a ligand for the aryl hydrocarbon receptor (AhR) and exhibits a unique mechanism of action involving metabolic activation by cytochrome P450 1A1/1A2 and subsequent sulfonation, which leads to the formation of DNA-damaging reactive intermediates [2]. This activation pathway is critical for its antiproliferative activity and serves as a key point of differentiation from other flavones and AhR ligands that lack this self-inductive bioactivation loop [3].

In-Class Substitution Risks for NSC 686288: Structural and Pharmacological Non-Equivalence of Flavonoid AhR Ligands


The term 'flavonoid AhR ligand' encompasses a chemically diverse class of molecules, and the assumption that one flavonoid can be generically substituted for another in a research setting is not supported by quantitative evidence. The target compound, NSC 686288, is uniquely dependent on a dual-phase metabolic activation by CYP1A and sulfotransferase (SULT) enzymes, a property not shared by structurally simple flavones such as chrysin, quercetin, or even other aminoflavones [1]. While some flavonoids like quercetin are known SULT inhibitors, potentially antagonizing NSC 686288's activation, others like chrysin exhibit >769,000-fold lower potency against MCF-7 cells [2]. These mechanistic and potency divergences mean that substituting NSC 686288 with a generic flavone will not recapitulate its biological profile, leading to irreproducible results and wasted procurement spend.

Quantitative Evidence Guide: Differentiating Aminoflavone (NSC 686288) from Flavonoid Analogs and AhR Ligands


Differential Antiproliferative Potency in MCF-7 Breast Cancer Cells: Aminoflavone vs. Naturally Occurring Flavones

Aminoflavone (NSC 686288) demonstrates picomolar potency against the MCF-7 human breast adenocarcinoma cell line, a magnitude of activity not approached by common dietary flavones. The GI50 for Aminoflavone in MCF-7 is 0.13 nM (0.00013 μM) [1]. In contrast, the widely studied flavones chrysin and quercetin exhibit IC50 values exceeding 100 μM and 80 μM, respectively, against the same cell line [2]. This represents a >769,000-fold difference in potency for chrysin.

Breast Cancer Cytotoxicity Flavonoid SAR

Lineage-Selective Cytotoxicity: Aminoflavone's Discriminatory Activity Between Breast and Prostate Cancer Cells vs. Broad-Spectrum Flavones

A hallmark of Aminoflavone's profile is its marked selectivity for breast cancer cell lines over other tumor types, a property not observed with other flavonoids. While Aminoflavone achieves a GI50 of 0.13 nM in MCF-7 breast cancer cells, its GI50 in PC-3 prostate cancer cells is >10,000 nM, giving a selectivity window of >76,923-fold [1]. This discriminatory activity is consistent with its unique bioactivation pathway requiring CYP1A1/1A2 and SULT1A1 expression [2]. In contrast, the natural flavones chrysin and quercetin show no such selectivity; both compounds have IC50 values consistently >80–100 μM in MCF-7, PC-3, and LNCaP cell lines, indicating a flat, non-discriminatory antiproliferative profile [3].

Selectivity Index Cancer Pharmacology NCI-60 Screening

Requirement for CYP1A/SULT-Mediated Bioactivation: A Unique Pharmacologic Vulnerability Not Shared by Structural Analogs

Unlike structurally simpler aminoflavones that are either inactive or act via direct receptor antagonism, Aminoflavone (NSC 686288) functions as a prodrug that requires sequential metabolic activation by cytochrome P450 1A1/1A2 and sulfotransferase 1A1 to generate DNA-damaging reactive intermediates [1]. Crucially, Aminoflavone simultaneously induces CYP1A1 expression in sensitive cells by approximately 100-fold, creating a positive-feedback loop for its own activation [2]. This mechanism is blocked by the CYP1A inhibitor alpha-naphthoflavone (α-NF), which abrogates Aminoflavone-induced reactive oxygen species generation and cytotoxicity [3]. In contrast, natural flavonoids such as quercetin and genistein are potent SULT inhibitors that antagonize, rather than potentiate, Aminoflavone's activation pathway [1], highlighting that co-administration or substitution with these agents nullifies the desired pharmacology.

Prodrug Activation Mechanism of Action Biomarker-Guided Therapy

Unique NCI-60 COMPARE Fingerprint: Statistical Dissimilarity from Other Flavonoids and DNA-Damaging Agents

Aminoflavone (NSC 686288) exhibits a unique activity profile in the National Cancer Institute's 60-cell-line screen, as determined by the COMPARE algorithm, which statistically correlates compound activity patterns to infer mechanism of action [1]. The COMPARE analysis revealed that Aminoflavone's pattern of differential cytotoxicity does not cluster with standard DNA-damaging agents, topoisomerase inhibitors, or other flavonoid AhR ligands, indicating a novel mode of action [1]. This distinct fingerprint is driven by the compound's reliance on CYP1A1/1A2 and SULT1A1 expression across the NCI-60 panel, with sulfotransferase mRNA levels showing the highest positive correlation (r = 0.537, P < 0.001) among ~14,000 probe sets analyzed [2].

COMPARE Analysis NCI-60 Mechanism Elucidation

Defined Research and Industrial Application Scenarios for Aminoflavone (NSC 686288) Driven by Its Differentiated Bioactivation Profile


Biomarker-Validated In Vitro Mechanistic Studies of CYP1A/SULT-Dependent Pro-Drug Activation

Aminoflavone (NSC 686288) is the gold-standard chemical probe for studying the AhR-CYP1A-SULT1A1 signaling axis in vitro. Its ~100-fold induction of CYP1A1 mRNA in sensitive MCF-7 cells and the SULT1A1 expression correlation (r = 0.537) provide a quantifiable, biomarker-validated model [1]. This application is uniquely served by Aminoflavone, as dietary flavonoids (e.g., quercetin) act as SULT inhibitors and confound the pathway [2].

Selective Breast Cancer Cytotoxicity Screening Using Defined MCF-7 / PC-3 Control Models

With a selectivity index exceeding 76,923-fold between MCF-7 (GI50 0.13 nM) and PC-3 (GI50 >10,000 nM), Aminoflavone enables robust, internally controlled cytotoxicity screening [1]. This extreme differential allows researchers to distinguish target-specific breast cancer cytotoxicity from non-specific toxic effects, a discriminatory power not provided by chrysin or quercetin, which show flat IC50 profiles >80–100 μM across all cell lines [3].

Reference Compound for NCI-60 COMPARE-Based Mechanism Deconvolution

Aminoflavone's unique COMPARE fingerprint and its correlation with SULT/CYP expression make it an indispensable reference for mechanism-of-action studies using the NCI-60 panel or CellMiner [1]. Novel compounds that cluster with Aminoflavone in COMPARE analysis may share its bioactivation pathway, providing a hypothesis-generating framework for target identification [2].

AhR Agonist Positive Control with Defined DNA-Protein Cross-Link Endpoint

Unlike other AhR ligands such as TCDD or β-naphthoflavone that primarily activate transcriptional responses, Aminoflavone produces measurable DNA-protein cross-links (DPCs) and γ-H2AX foci in SULT1A1-positive cells [1]. This provides a quantitative, dose-dependent endpoint for studying AhR-mediated genotoxic stress responses, positioning Aminoflavone as a dual-function AhR agonist / DNA-damaging agent control [2].

Quote Request

Request a Quote for 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.